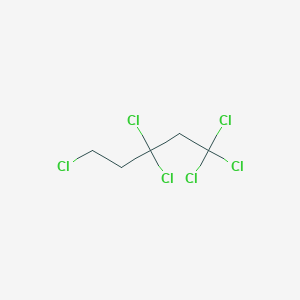
1,1,1,3,3,5-Hexachloropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5-Hexachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₆Cl₆ . It is a derivative of pentane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and boiling point, making it a subject of interest in various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,5-Hexachloropentane can be synthesized through the radical addition of gem-trichloroalkanes to olefins carrying a chlorine atom at the double bond. This reaction is typically initiated by iron pentacarbonyl (Fe(CO)₅) along with a nucleophilic co-catalyst . The reaction conditions involve moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the chlorination of pentane derivatives under specific conditions. The process includes mixing a catalyst, co-catalyst, and a haloalkane starting material to produce a homogeneous mixture. This mixture is then reacted with a haloalkene under conditions suitable to produce the desired haloalkane product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of pentane derivatives with different functional groups.
Reduction: Formation of less chlorinated pentane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,3,3,3-Hexachloropropane
- 1,1,1,3,3,5-Hexachloropentane
- 1,1,1,3,3,3-Hexachlorobutane
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
60054-56-0 |
|---|---|
Molekularformel |
C5H6Cl6 |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
1,1,1,3,3,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2 |
InChI-Schlüssel |
GQTOEJMMUGBLHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)



